3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene
Description
Properties
Molecular Formula |
C14H24O |
|---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
3-propan-2-yl-7-oxaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C14H24O/c1-12(2)13-6-9-14(10-7-13)8-4-3-5-11-15-14/h3,5,12-13H,4,6-11H2,1-2H3 |
InChI Key |
HBPIPAHDBANNSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2(CCC=CCO2)CC1 |
Origin of Product |
United States |
Preparation Methods
Research Findings
3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene is a complex organic compound characterized by its unique spirocyclic structure. This compound features a dodecane backbone with a seven-membered oxaspiro ring and an isopropyl group attached at the third position. It is classified as an ether due to the presence of an oxygen atom within its cyclic structure.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Product Name | This compound |
| Molecular Formula | C14H24O |
| Molecular Weight | 208.34 g/mol |
| IUPAC Name | 3-propan-2-yl-7-oxaspiro[5.6]dodec-9-ene |
| Standard InChI | InChI=1S/C14H24O/c1-12(2)13-6-9-14(10-7-13)8-4-3-5-11-15-14/h3,5,12-13H,4,6-11H2,1-2H3 |
| Standard InChIKey | HBPIPAHDBANNSG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1CCC2(CCC=CCO2)CC1 |
| PubChem Compound ID | 125452400 |
| Date Last Modified | Aug 10 2024 |
Notes
The reactivity patterns of this compound are influenced by steric factors due to the bulky groups present in the spiro structure, which can affect reaction rates and product distributions. The compound may undergo rearrangements or decompositions when exposed to strong acids or bases, highlighting the need for careful handling in chemical reactions.
- Molecular Weight: The molecular weight of this compound is approximately 208.34 g/mol.
- Spectroscopy: The compound’s structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS).
- Related Compounds: Several compounds share structural similarities with this compound, including 2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene and 3-Methyl-7-oxaspiro[5.6]dodec-9-ene.
Chemical Reactions Analysis
Types of Reactions: 3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ring, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or lithium diisopropylamide as bases.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted spirocyclic derivatives.
Scientific Research Applications
3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including anticancer and antiviral properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Poly(maleic acid-alt-7,12-dioxaspiro[5.6]dodec-9-ene) (MA-CDA)
MA-CDA, a copolymer with maleic acid, shares the spiro[5.6]dodec-9-ene core but differs by containing two oxygen atoms (7,12-dioxa) instead of one. Key distinctions include:
- Biological Activity: MA-CDA exhibits immunomodulatory properties, including macrophage activation and cytokine induction (e.g., IL-6, TNF-α) .
- Structural Impact : The additional oxygen enhances polarity, while the copolymer backbone introduces pH-dependent solubility due to maleic acid’s carboxylic groups.
- Applications : MA-CDA’s biological activity contrasts with the target compound, which lacks polymer-associated functional groups and may display different bioavailability.
4-Isopropenylphenol and 4-Isopropylphenol
These aromatic compounds, identified as BPA degradation products (), share the isopropyl/isopropenyl substituent but lack spirocyclic frameworks:
- Reactivity : The propan-2-yl group in aromatic systems influences steric hindrance and electronic effects (e.g., electron donation). In contrast, the aliphatic spiro system of the target compound may reduce resonance effects but increase conformational stability.
- Toxicity Profile: 4-Isopropenylphenol is linked to endocrine disruption, highlighting how substituent placement (aromatic vs. aliphatic) alters bioactivity .
Maraviroc
Maraviroc, a bicyclic antiretroviral agent, incorporates a propan-2-yl group within a triazole-substituted bicyclo[3.2.1]octane system:
- Structural Rigidity : Both Maraviroc and the target compound utilize cyclic frameworks to restrict molecular flexibility, enhancing target binding (e.g., CCR5 receptor antagonism in Maraviroc) .
- Substituent Effects : Maraviroc’s lipophilic profile (molecular weight: 513.67 g/mol) contrasts with the likely lower molecular weight (~180–200 g/mol) and hydrophobicity of the spiro compound, suggesting divergent pharmacokinetic behaviors.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structural Rigidity : Spiro and bicyclic systems enhance metabolic stability compared to linear analogs, as seen in MA-CDA’s prolonged bioactivity and Maraviroc’s drug efficacy .
- Oxygen Content : The 7-oxa group in the target compound may improve solubility relative to purely hydrocarbon spiro systems but less so than MA-CDA’s dual oxygen and ionic copolymer .
- Degradation Pathways: Propan-2-yl-containing compounds like 4-isopropenylphenol highlight environmental persistence concerns, suggesting the need for analogous studies on the target compound’s stability .
Biological Activity
3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene, also known by its CAS number 2059955-68-7, is a spirocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C14H24O, with a molecular weight of 208.34 g/mol. The structure features a unique spirocyclic arrangement that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H24O |
| Molecular Weight | 208.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2059955-68-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that compounds with spirocyclic structures can modulate enzyme activities and receptor interactions, leading to diverse physiological effects.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Modulation : By binding to receptors, it can alter signaling pathways associated with various diseases.
Biological Activities
Research has identified several potential biological activities associated with this compound:
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications for inflammatory diseases.
- Antimicrobial Properties : Some studies have suggested that it may possess antimicrobial activity against certain bacterial strains.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for health:
- Study on Antioxidant Properties :
-
Anti-inflammatory Research :
- Research indicated that derivatives of spirocyclic structures could significantly lower pro-inflammatory cytokines in cell cultures, supporting their use in treating chronic inflammatory conditions.
- Antimicrobial Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
